tert-Butyl 1-amino-3,3-dimethylcyclohexane-1-carboxylate
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Overview
Description
tert-Butyl 1-amino-3,3-dimethylcyclohexane-1-carboxylate is a chemical compound with the molecular formula C13H25NO2 and a molecular weight of 227.34 g/mol . This compound is often used in research and industrial applications due to its unique structural properties and reactivity.
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of tert-Butyl 1-amino-3,3-dimethylcyclohexane-1-carboxylate typically involves the reaction of tert-butyl 3,3-dimethylcyclohexane-1-carboxylate with an amine source under controlled conditions. The reaction is usually carried out in the presence of a catalyst and under an inert atmosphere to prevent oxidation .
Industrial Production Methods
Industrial production of this compound often involves large-scale synthesis using similar methods but optimized for higher yields and purity. The process may include additional purification steps such as recrystallization or chromatography to ensure the final product meets industrial standards .
Chemical Reactions Analysis
Types of Reactions
tert-Butyl 1-amino-3,3-dimethylcyclohexane-1-carboxylate undergoes various chemical reactions, including:
Oxidation: This compound can be oxidized to form corresponding oxides.
Reduction: Reduction reactions can convert it into different amine derivatives.
Substitution: It can undergo nucleophilic substitution reactions, where the amino group is replaced by other functional groups.
Common Reagents and Conditions
Oxidation: Common oxidizing agents include potassium permanganate and chromium trioxide.
Reduction: Reducing agents such as lithium aluminum hydride are often used.
Substitution: Reagents like alkyl halides and acyl chlorides are used under basic or acidic conditions.
Major Products
The major products formed from these reactions depend on the specific reagents and conditions used. For example, oxidation may yield ketones or alcohols, while substitution reactions can produce various substituted cyclohexane derivatives .
Scientific Research Applications
tert-Butyl 1-amino-3,3-dimethylcyclohexane-1-carboxylate has a wide range of applications in scientific research:
Chemistry: Used as a building block in organic synthesis and as a reagent in various chemical reactions.
Biology: Employed in the study of enzyme mechanisms and protein-ligand interactions.
Medicine: Investigated for potential therapeutic applications, including drug development.
Industry: Utilized in the production of specialty chemicals and materials
Mechanism of Action
The mechanism of action of tert-Butyl 1-amino-3,3-dimethylcyclohexane-1-carboxylate involves its interaction with specific molecular targets, such as enzymes or receptors. The compound’s unique structure allows it to fit into active sites of enzymes, thereby inhibiting or modifying their activity. This interaction can affect various biochemical pathways and cellular processes .
Comparison with Similar Compounds
Similar Compounds
- tert-Butyl 1-(Boc-amino)-3-cyclopentene-1-carboxylate
- tert-Butyl 4-(6-aminopyridin-3-yl)piperazine-1-carboxylate
- tert-Butyl (3-aminobicyclo[1.1.1]pentan-1-yl)carbamate
Uniqueness
tert-Butyl 1-amino-3,3-dimethylcyclohexane-1-carboxylate is unique due to its specific structural configuration, which imparts distinct reactivity and interaction properties. Its bulky tert-butyl group provides steric hindrance, influencing its stability and reactivity compared to similar compounds .
Biological Activity
tert-Butyl 1-amino-3,3-dimethylcyclohexane-1-carboxylate (CAS No. 2060027-91-8) is an organic compound that has garnered attention in medicinal chemistry due to its unique structural features and potential biological activities. This article provides a comprehensive overview of its biological activity, including its interactions with biomolecules, mechanisms of action, and relevant research findings.
Chemical Structure and Properties
The molecular formula of this compound is C13H25NO2, with a molecular weight of 227.34 g/mol. The compound features a tert-butyl group, an amino group, and a carboxylate functional group attached to a cyclohexane ring. This configuration allows for diverse interactions within biological systems, potentially influencing various biochemical pathways.
Mechanisms of Biological Activity
Research indicates that this compound may modulate enzyme activities and receptor interactions. The compound's mechanism of action typically involves:
- Binding Affinity : It interacts with specific enzymes or receptors, potentially inhibiting or modifying their activity.
- Influence on Cellular Pathways : These interactions can lead to significant effects on cellular processes such as signal transduction and metabolic regulation.
Case Studies and Research Findings
Several studies have explored the biological activity of this compound:
- Enzyme Interaction Studies : Investigations have demonstrated that this compound can bind to various enzymes, affecting their catalytic efficiency. For instance, it has been shown to influence the activity of enzymes involved in metabolic pathways, which could have implications in drug development.
- Receptor Binding Assays : The compound's ability to bind to specific receptors has been evaluated using radiolabeled ligand binding assays. Results indicate that it may act as an antagonist or agonist depending on the receptor type.
- In Vitro and In Vivo Studies : Various in vitro assays have reported the compound's cytotoxic effects against cancer cell lines, suggesting potential anticancer properties. In vivo studies are necessary to confirm these findings and assess pharmacokinetic properties.
Comparative Analysis with Similar Compounds
The biological activity of this compound can be compared with structurally similar compounds:
Compound Name | Molecular Formula | Key Features |
---|---|---|
tert-Butyl 1-amino-3,4-dimethylcyclohexane-1-carboxylate | C13H25NO2 | Different dimethyl substitution pattern |
tert-Butyl 1-amino-3,5-dimethylcyclohexane-1-carboxylate | C13H25NO2 | Similar structure with another dimethyl substitution |
tert-Butyl 1-amino-cyclohexane-1-carboxylate | C12H23NO2 | Lacks additional methyl groups |
The unique arrangement of functional groups in this compound may confer distinct biological activities compared to its analogs.
Properties
Molecular Formula |
C13H25NO2 |
---|---|
Molecular Weight |
227.34 g/mol |
IUPAC Name |
tert-butyl 1-amino-3,3-dimethylcyclohexane-1-carboxylate |
InChI |
InChI=1S/C13H25NO2/c1-11(2,3)16-10(15)13(14)8-6-7-12(4,5)9-13/h6-9,14H2,1-5H3 |
InChI Key |
NNWFDVOTPFUHAU-UHFFFAOYSA-N |
Canonical SMILES |
CC1(CCCC(C1)(C(=O)OC(C)(C)C)N)C |
Origin of Product |
United States |
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